molecular formula C18H18ClN7O2 B2844185 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1797160-22-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2844185
CAS No.: 1797160-22-5
M. Wt: 399.84
InChI Key: NYUNJWGUOTXUCS-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H18ClN7O2 and its molecular weight is 399.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit potent inhibitory activities against various cancer cell lines . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and known activities of similar compounds, it is likely that it interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell growth and survival.

Pharmacokinetics

Similar compounds have been found to exhibit acceptable correlation with bioassay results in regression plots generated by 2d qsar models , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is likely to be the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This could potentially lead to a reduction in the size and number of cancerous tumors.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2/c1-28-15-3-2-13(19)10-14(15)18(27)25-8-6-24(7-9-25)16-4-5-17(23-22-16)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUNJWGUOTXUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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